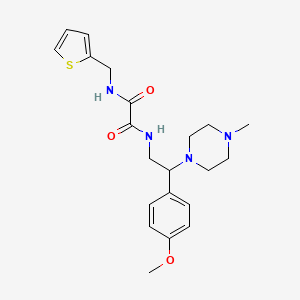

1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

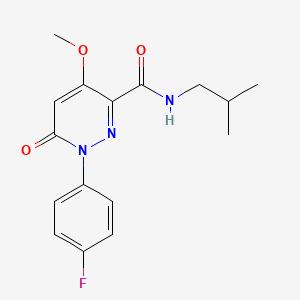

1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PBP, is a synthetic compound that belongs to the class of pyrrolidinones. It has gained significant attention in recent years due to its potential applications in scientific research. PBP is a versatile compound that has shown promising results in various fields such as drug discovery, neuroscience, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one , is widely utilized in medicinal chemistry due to its versatility and biological activity. This compound can be used to design drugs with enhanced pharmacokinetic properties. The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .

Antibacterial Agents

Research indicates that modifications to the pyrrolidine ring can lead to compounds with significant antibacterial activity. The N′-substituents and phenyl substituents on the pyrrolidine ring influence the antibacterial efficacy, suggesting that 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one could be a precursor for developing new antibacterial drugs .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, which is essential for creating drugs with specific biological activities. The different spatial orientations of the substituents on the pyrrolidine ring can lead to diverse biological profiles, making this compound a valuable scaffold for stereoselective synthesis .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one offers an efficient way to explore the pharmacophore space. This exploration is key to identifying the structural features necessary for biological activity and can aid in the design of novel therapeutic agents .

ADME/Tox Optimization

The introduction of heteroatomic fragments, such as the benzimidazole and pyrrolidine rings, into drug molecules is a strategic approach to modify physicochemical parameters for optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles. This compound’s structure could be used to improve the pharmacokinetic properties of new drug candidates .

3D Structural Diversity

The non-planarity of the pyrrolidine ring in 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one contributes to increased three-dimensional coverage, which is beneficial for interacting with biological targets. This phenomenon, known as “pseudorotation,” is advantageous for the discovery of compounds with unique binding modes .

Eigenschaften

IUPAC Name |

1-phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-12-22-18-11-7-6-10-17(18)21-20(22)15-13-19(24)23(14-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARMRXXNNILWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)

![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)

![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)

![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)